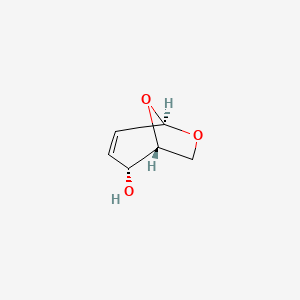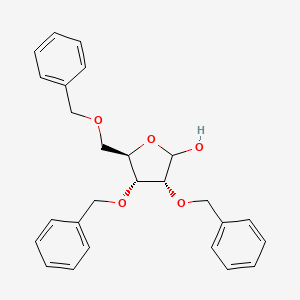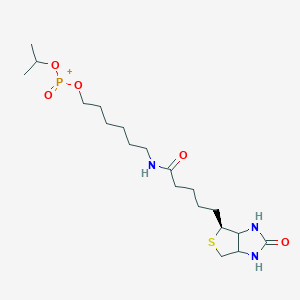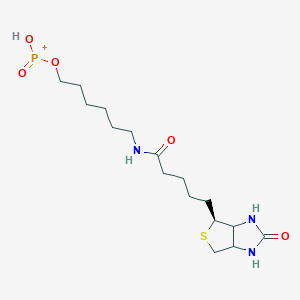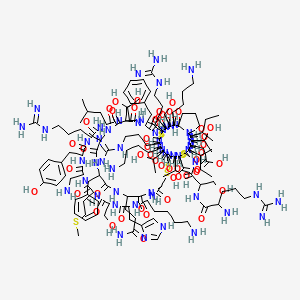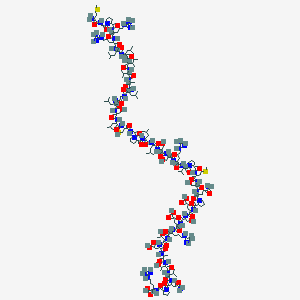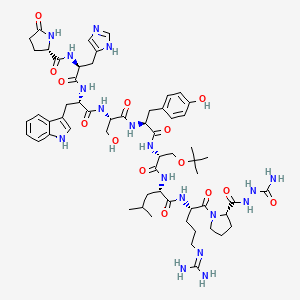![molecular formula C₂₃H₂₃N₃O₁₃S B1140136 Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate CAS No. 221287-92-9](/img/structure/B1140136.png)
Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar glucuronide derivatives involves the reaction of carboxylic acid drugs with methyl acetyl derivatives of glucopyranuronate, followed by the chemo-selective enzymatic removal of protecting groups. This method was employed in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, showcasing a straightforward chemo-enzymatic procedure (A. Baba & T. Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of related glucuronide compounds and their derivatives is often elucidated using crystallographic studies, which provide insights into the arrangement of atoms within the molecule and its three-dimensional conformation. For instance, crystallographic and computational studies on glucopyranosyl-1H-1,2,3-triazole derivatives have helped in understanding their binding with biological targets, demonstrating the importance of molecular structure in the compound's biological activity (K.-M. Alexacou et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation of derivatives through reactions like condensation, saponification, and acylation, leading to the formation of disaccharide derivatives and other complex structures. These reactions are crucial for modifying the compound's properties for specific applications (K. Matta & J. Barlow, 1977).
Physical Properties Analysis
The physical properties, including polymorphism, solubility, and crystalline structure, significantly impact the compound's usability in various applications. Studies have investigated the polymorphic forms of similar glucopyranuronate derivatives, providing valuable information on their physical characteristics and stability under different conditions (J. A. Hayes et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, define the compound's suitability for specific chemical reactions and its potential biological activity. For example, the trypanocidal activity of related compounds has been evaluated, highlighting the importance of chemical properties in determining biological effects (L. Tonin et al., 2009).
Applications De Recherche Scientifique
However, to provide value and align with the request for information on scientific research applications excluding drug use, dosage, and side effects, it's worth considering a broader perspective on similar compounds or related research areas. Compounds with complex structures like the one mentioned often play roles in biochemistry and pharmacology, including acting as intermediates in synthetic pathways or as potential modulators of biological activity. Research in these areas typically focuses on understanding the chemical properties, biological interactions, and potential therapeutic applications of such molecules.
For research and analysis of similar compounds or in closely related fields, here are some general insights based on the available scientific literature:
Biological Activities of Complex Molecules : Studies on compounds with intricate structures often explore their biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. For instance, derivatives of 1,2,4-triazoles have shown a range of biological activities, including antimicrobial and antifungal properties, which are promising for pharmaceutical applications (Gomaa & Ali, 2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].
Chemical Modifications and Biological Effects : Chemical derivatization of molecules, such as sulfonylation, carboxymethylation, phosphorylation, or acetylation, can significantly alter their solubility and biological activities. This principle is evident in the study of D-glucans, where such modifications enhance their solubility and potentially their biological activities as antioxidants and anticoagulants (Kagimura et al., 2015)[https://consensus.app/papers/activities-derivatized-dglucans-review-kagimura/76abbfde0e47537e947610e043d9509e/?utm_source=chatgpt].
Advanced Oxidation Processes (AOPs) : Research into the degradation of compounds, including pharmaceuticals and pollutants, through AOPs, highlights the importance of understanding chemical reactions in environmental and health-related contexts. Such studies often focus on pathways, by-products, and the biotoxicity of degradation products (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Safety And Hazards
I’m sorry, but I couldn’t find specific safety and hazard information for this compound.
Orientations Futures
Given the lack of available information, it’s difficult to predict specific future directions for research or applications involving this compound. However, given its use as an intermediate in the synthesis of other compounds2, it may have potential applications in various areas of chemistry and materials science.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCAGQTKJRRDM-NJCLPOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108808 | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate | |
CAS RN |
221287-92-9 | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221287-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
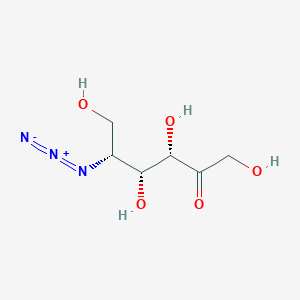
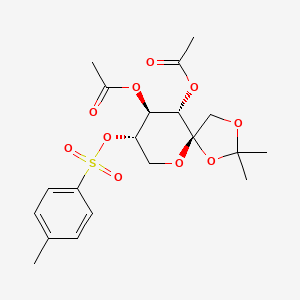
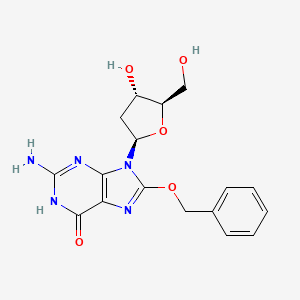
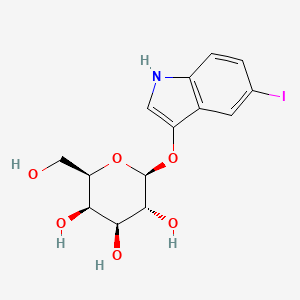
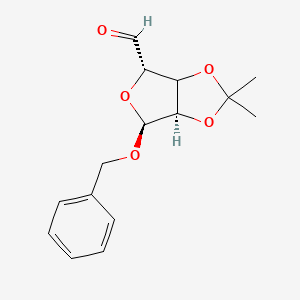
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
